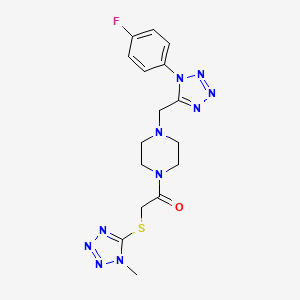

![molecular formula C13H8FN3O2 B2898257 5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone CAS No. 1239755-28-2](/img/structure/B2898257.png)

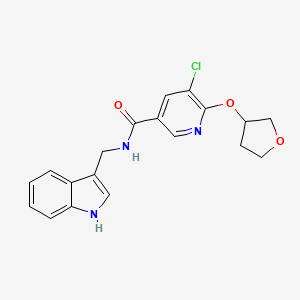

5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone is a chemical compound that has gained attention in the scientific community for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique chemical structure and properties, which make it a promising candidate for drug discovery and development.

科学的研究の応用

Synthesis and Biological Evaluation

The chemical compound 5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone and its derivatives have been extensively studied for their synthesis methods and potential biological applications. For instance, a study focused on the synthesis of fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs, revealing that certain compounds exhibited potent antibacterial and antifungal activities. The most active compounds were also screened against methicillin-resistant Staphylococcus aureus (MRSA), with some inhibiting growth at low levels of cytotoxicity. This suggests potential applications in developing new antimicrobial agents (Desai et al., 2016).

Anticancer Potential

Another research avenue for this compound derivatives is in cancer therapy. A study identified a novel apoptosis inducer through caspase- and cell-based high-throughput screening assays. This compound showed activity against breast and colorectal cancer cell lines and was identified as a potential anticancer agent with a specific molecular target, suggesting its use in targeted cancer therapy (Zhang et al., 2005).

Antimicrobial and Antitubercular Activity

Compounds derived from this compound have shown significant antimicrobial and antitubercular activities. A synthesis and evaluation study of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide showed good or moderate antimicrobial activity, indicating potential applications in treating microbial infections (Bayrak et al., 2009).

Electronics and Material Science

Beyond biological applications, derivatives of this compound have been explored in electronics and material science. A study synthesized m-terphenyl oxadiazole derivatives for use as electron transporters and hole/exciton blockers in organic light-emitting diodes (OLEDs). These materials exhibited reduced driving voltages and very high efficiency, suggesting their potential in developing more efficient OLEDs (Shih et al., 2015).

作用機序

Target of Action

Compounds containing the1,2,4-oxadiazole ring, such as the one , have been found to exhibit a broad range of biological activities . They have been studied for their potential interactions with various biological targets, including antibacterial, anti-mycobacterial, antitumor, and antiviral activities .

Mode of Action

It’s known that 1,2,4-oxadiazole derivatives can interact with their targets in various ways, depending on the specific derivative and target . The fluorophenyl group may also contribute to the compound’s activity, as fluorine atoms are often used in drug design to modulate properties like lipophilicity, bioavailability, and metabolic stability.

Biochemical Pathways

Given the broad biological activities of 1,2,4-oxadiazole derivatives, it’s likely that multiple pathways could be affected

Result of Action

Given the potential biological activities of 1,2,4-oxadiazole derivatives, the compound could potentially have effects such as inhibiting the growth of bacteria or cancer cells, or interfering with viral replication .

特性

IUPAC Name |

5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3O2/c14-10-4-1-8(2-5-10)12-16-13(19-17-12)9-3-6-11(18)15-7-9/h1-7H,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPMMRNOIASNTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C3=CNC(=O)C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2898174.png)

![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2898177.png)

![8-chloro-2-(thiophene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2898182.png)

![3-fluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2898186.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2898192.png)

![2-Chloro-N-[3-(1,2,4-triazol-1-ylmethyl)cyclobutyl]propanamide](/img/structure/B2898193.png)